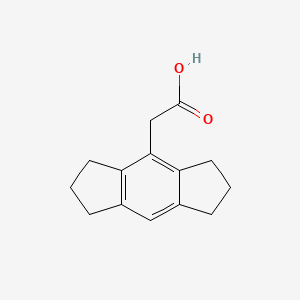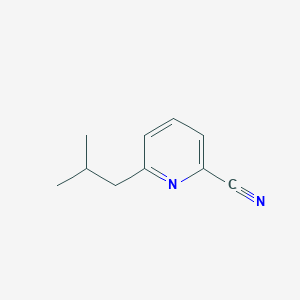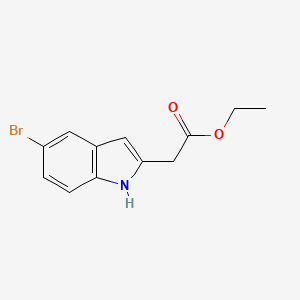
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-: is a chemical compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . It is a derivative of indacene, a polycyclic aromatic hydrocarbon, and is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms added to the indacene core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- involves multiple steps. One notable method includes the sulfonylation with chlorosulfonic acid in methylene chloride, followed by the formation of a pyridinium salt and reaction with phosphorus pentachloride . Another method involves the use of trifluoroacetic acid in dichloromethane at 25°C for a few hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multi-step synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, phosphorus pentachloride, and chlorosulfonic acid . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various sulfonylated and acylated derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
s-Indacene-1,3,5,7(2H,6H)-tetraone: A similar compound with a tetraone structure, used in different chemical applications.
1,3-Dioxo-5,6-indanedicarboxylic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- is unique due to its specific hexahydro structure, which imparts different chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
68293-39-0 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)8-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6,8H2,(H,15,16) |
InChI Key |
YMSAKLKEEFHGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)



![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)





